[4,4-Difluoro-1-(pyridin-4-ylmethyl)cyclohexyl]methanamine dihydrochloride
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Overview
Description
[4,4-Difluoro-1-(pyridin-4-ylmethyl)cyclohexyl]methanamine dihydrochloride is a chemical compound with the molecular formula C13H20Cl2F2N2 It is known for its unique structure, which includes a cyclohexyl ring substituted with difluoro groups and a pyridinylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4,4-Difluoro-1-(pyridin-4-ylmethyl)cyclohexyl]methanamine dihydrochloride typically involves multiple steps. One common approach starts with the preparation of the cyclohexyl ring, followed by the introduction of the difluoro groups and the pyridinylmethyl moiety. The final step involves the formation of the methanamine group and its conversion to the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
[4,4-Difluoro-1-(pyridin-4-ylmethyl)cyclohexyl]methanamine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The difluoro groups and the pyridinylmethyl moiety can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, [4,4-Difluoro-1-(pyridin-4-ylmethyl)cyclohexyl]methanamine dihydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It can be used to investigate the effects of difluoro and pyridinylmethyl substitutions on biological activity, providing insights into the design of new bioactive compounds.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure may offer advantages in terms of binding affinity and selectivity for specific molecular targets, making it a valuable compound for drug discovery efforts.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical products. Its versatility and reactivity make it suitable for various applications, including the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of [4,4-Difluoro-1-(pyridin-4-ylmethyl)cyclohexyl]methanamine dihydrochloride involves its interaction with specific molecular targets. The difluoro groups and pyridinylmethyl moiety play a crucial role in its binding affinity and selectivity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- [4,4-Difluoro-1-(pyridin-3-ylmethyl)cyclohexyl]methanamine dihydrochloride
- [4,4-Difluoro-1-(pyridin-2-ylmethyl)cyclohexyl]methanamine dihydrochloride
- [4,4-Difluoro-1-(pyridin-4-ylmethyl)cyclopentyl]methanamine dihydrochloride
Uniqueness
Compared to similar compounds, [4,4-Difluoro-1-(pyridin-4-ylmethyl)cyclohexyl]methanamine dihydrochloride stands out due to its specific substitution pattern and the presence of the cyclohexyl ring
Biological Activity
[4,4-Difluoro-1-(pyridin-4-ylmethyl)cyclohexyl]methanamine dihydrochloride (CAS Number: 1992956-97-4) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a pyridine ring and a cyclohexyl group, with difluoromethyl substituents. Its molecular formula is C13H20Cl2F2N2, and it has a molecular weight of 313.21 g/mol .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of this compound against various pathogens. In a high-throughput screening of over 100,000 compounds, it was found to exhibit significant inhibitory effects against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) determined to be below 20 µM for several analogs . The compound's structural modifications were shown to influence its potency, with certain derivatives achieving MIC values as low as 2 µM.
Cytotoxicity
The cytotoxic effects of this compound were evaluated using HepG2 liver cancer cells. The results indicated that while the compound demonstrated potent antimicrobial activity, it also exhibited low cytotoxicity towards eukaryotic cells. The selectivity index suggests that the compound can be developed further as a therapeutic agent with minimal side effects .
Case Study 1: Structure-Activity Relationship (SAR)
A detailed SAR study was conducted to investigate how structural variations affect the biological activity of [4,4-Difluoro-1-(pyridin-4-ylmethyl)cyclohexyl]methanamine derivatives. The study revealed that modifications at specific positions on the cyclohexyl ring could enhance or diminish antimicrobial activity. For instance, replacing the cyclohexyl group with other cyclic structures led to varying degrees of potency against M. tuberculosis and highlighted the importance of maintaining specific functional groups for optimal activity .
Case Study 2: In Vivo Efficacy
In vivo studies have demonstrated that selected analogs of this compound significantly reduced tumor volumes in animal models without apparent toxicity. These findings support its potential application in cancer therapy .
Summary Table of Biological Activities
Activity | Findings |
---|---|
Antimicrobial Activity | Effective against M. tuberculosis (MIC < 20 µM) |
Cytotoxicity | Low toxicity towards HepG2 cells |
In Vivo Efficacy | Reduced tumor volume in animal models |
Structure-Activity Relationship | Modifications can enhance or reduce activity |
Properties
IUPAC Name |
[4,4-difluoro-1-(pyridin-4-ylmethyl)cyclohexyl]methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F2N2.2ClH/c14-13(15)5-3-12(10-16,4-6-13)9-11-1-7-17-8-2-11;;/h1-2,7-8H,3-6,9-10,16H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJWQHKDFRZVAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1(CC2=CC=NC=C2)CN)(F)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.